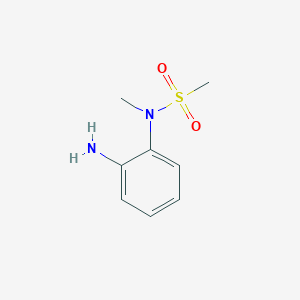

N-(2-Aminophényl)-N-méthylméthanesulfonamide

Vue d'ensemble

Description

N-(2-Aminophenyl)-N-methylmethanesulfonamide, commonly known as AMMS, is a synthetic organic compound used in a variety of scientific applications. It is generally used as a reagent, an intermediate, and a catalyst in organic synthesis. AMMS is highly versatile and has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology. AMMS is a relatively new compound, having first been synthesized in 2010. Since then, it has become increasingly popular in scientific research due to its unique properties.

Applications De Recherche Scientifique

Synthèse d'amides secondaires

N-(2-Aminophényl)-N-méthylméthanesulfonamide: sert de précurseur dans la synthèse d'amides secondaires. Une méthode efficace a été développée en utilisant ce composé et l'isocyanate de phényle, qui est significatif dans les applications pharmaceutiques . Le processus est caractérisé par son économie d'atomes et sa praticité, soulignant son importance dans les pratiques chimiques durables.

Précurseur pharmaceutique

Ce composé est crucial en tant que matière première pour diverses molécules ayant une pertinence pharmaceutique. Sa transformation en N-hétérocycles carbonylés est particulièrement remarquable en raison de leur utilisation potentielle dans le développement de médicaments .

Bloc de construction de la synthèse organique

En tant que bloc de construction organique, This compound est utilisé pour synthétiser des molécules plus complexes. Sa combinaison de groupes fonctionnels lui permet de participer à un large éventail de réactions chimiques, contribuant à la diversité de la synthèse organique.

Applications en science des matériaux

En science des matériaux, ce composé peut être utilisé pour créer de nouveaux matériaux ayant des propriétés spécifiques. Sa structure moléculaire permet le développement de matériaux innovants qui pourraient avoir des applications dans diverses industries.

Recherche anticancéreuse

Les dérivés du composé, en particulier ceux impliquant le benzimidazole, ont montré des propriétés anticancéreuses intéressantes. La recherche dans ce domaine pourrait conduire au développement de nouveaux médicaments anticancéreux .

Catalyseur dans les réactions chimiques

Il peut agir comme catalyseur dans les réactions chimiques, en particulier dans la synthèse de composés hétérocycliques. Ce rôle est essentiel pour les réactions nécessitant de la précision et un contrôle au niveau moléculaire.

Développement de colorants

This compound: peut être utilisé dans la synthèse de colorants azobenzthiazole. Ces colorants ont des applications potentielles dans l'industrie textile, indiquant la polyvalence du composé.

Agents antiparasitaires et antifongiques

Le composé est un précurseur des benzimidazoles N-substitués, qui sont utilisés comme antiparasitaires et antifongiques. Cela met en évidence son importance dans le développement de traitements contre les infections parasitaires et fongiques.

Orientations Futures

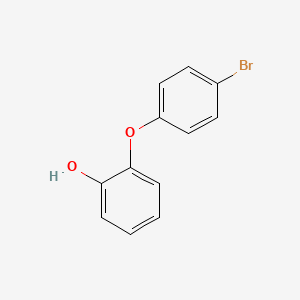

: Chandana, S. N., Al-Ostoot, F. H., Mohammed, Y. H. E., Al-Ramadneh, T. N., Akhileshwari, P., Khanum, S. A., Sridhar, M. A., & Lakshminarayana, B. N. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon, 7(3), e06464. DOI: 10.1016/j.heliyon.2021.e06464

Mécanisme D'action

Target of Action

N-(2-Aminophenyl)-N-methylmethanesulfonamide is a novel compound that primarily targets Histone Deacetylase (HDAC) enzymes . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound acts as an inhibitor of HDAC enzymes, specifically HDAC1 and HDAC2 . By inhibiting these enzymes, it disrupts the normal deacetylation process, leading to an accumulation of acetylated histones. This alteration in the acetylation status can lead to changes in gene expression, which can have various downstream effects, including the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of HDACs affects multiple biochemical pathways. One key pathway is the cell cycle regulation . HDAC inhibitors have been shown to cause cell cycle arrest at the G1 or G2/M phase, leading to the inhibition of cell proliferation . Additionally, HDAC inhibitors can induce apoptosis , a form of programmed cell death, further contributing to their anti-proliferative effects .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier

Result of Action

The primary result of the action of N-(2-Aminophenyl)-N-methylmethanesulfonamide is the inhibition of cell proliferation . This is achieved through the disruption of normal cell cycle progression and the induction of apoptosis . These effects have been observed in various cancer cell lines, suggesting potential anti-cancer applications for this compound .

Analyse Biochimique

Biochemical Properties

N-(2-Aminophenyl)-N-methylmethanesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, N-(2-Aminophenyl)-N-methylmethanesulfonamide can alter gene expression patterns. This compound interacts with class I and class II HDACs, including HDAC1, HDAC2, and HDAC3 . The inhibition of these enzymes results in increased acetylation of histones, thereby promoting a more relaxed chromatin structure and enhancing gene transcription.

Cellular Effects

N-(2-Aminophenyl)-N-methylmethanesulfonamide has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDACs by N-(2-Aminophenyl)-N-methylmethanesulfonamide leads to the upregulation of genes involved in cell cycle regulation, apoptosis, and differentiation . This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, it affects cellular metabolism by altering the expression of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of N-(2-Aminophenyl)-N-methylmethanesulfonamide involves its binding to the catalytic domain of HDACs, thereby inhibiting their enzymatic activity. This inhibition prevents the deacetylation of histone and non-histone proteins, leading to changes in chromatin structure and gene expression . The compound also interacts with other biomolecules, such as transcription factors and co-regulators, to modulate their activity. For example, it can enhance the binding of transcription factors to DNA, promoting the transcription of target genes involved in cell growth and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Aminophenyl)-N-methylmethanesulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(2-Aminophenyl)-N-methylmethanesulfonamide remains stable under physiological conditions, allowing for sustained inhibition of HDACs . Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of compensatory pathways that counteract its inhibitory effects.

Dosage Effects in Animal Models

The effects of N-(2-Aminophenyl)-N-methylmethanesulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits HDAC activity and induces beneficial effects, such as tumor growth suppression and improved metabolic function . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and immunosuppression. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

N-(2-Aminophenyl)-N-methylmethanesulfonamide is involved in several metabolic pathways, primarily through its interaction with HDACs. The inhibition of HDACs by this compound affects the acetylation status of histones and other proteins, thereby influencing various metabolic processes . For example, it can alter the expression of enzymes involved in glycolysis, fatty acid oxidation, and the tricarboxylic acid cycle. Additionally, N-(2-Aminophenyl)-N-methylmethanesulfonamide may interact with cofactors, such as nicotinamide adenine dinucleotide (NAD+), to modulate their activity and impact metabolic flux.

Transport and Distribution

The transport and distribution of N-(2-Aminophenyl)-N-methylmethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, such as chaperones and transporters, to facilitate its distribution to different cellular compartments. The localization and accumulation of N-(2-Aminophenyl)-N-methylmethanesulfonamide within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

N-(2-Aminophenyl)-N-methylmethanesulfonamide exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDACs and other nuclear proteins . This nuclear localization is essential for its role in modulating chromatin structure and gene expression. Additionally, N-(2-Aminophenyl)-N-methylmethanesulfonamide may undergo post-translational modifications, such as phosphorylation or ubiquitination, that influence its targeting to specific nuclear compartments or organelles.

Propriétés

IUPAC Name |

N-(2-aminophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMKIXADVWKELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536489 | |

| Record name | N-(2-Aminophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90140-21-9 | |

| Record name | N-(2-Aminophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminophenyl)-N-methylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

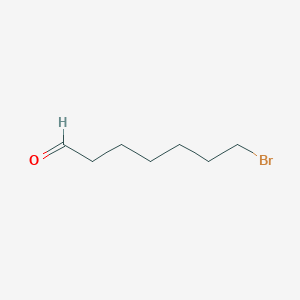

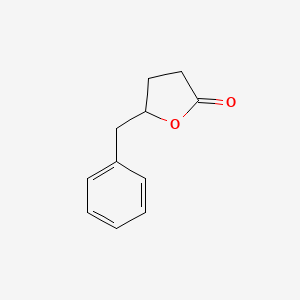

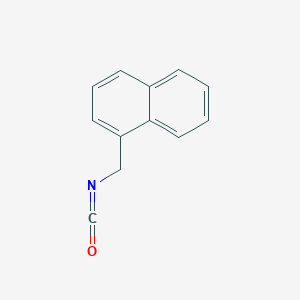

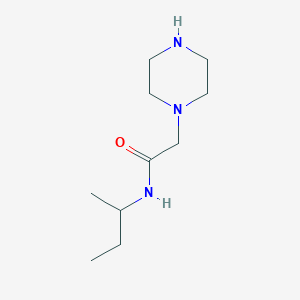

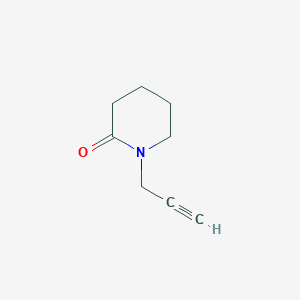

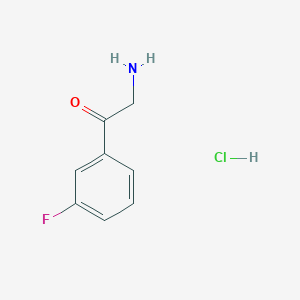

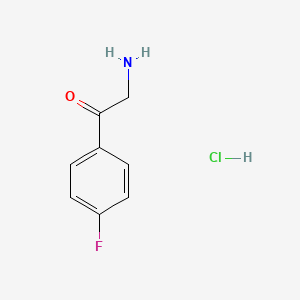

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)